molecular formula C39H65Na3O12 B13425270 Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate

Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate

Cat. No.: B13425270
M. Wt: 794.9 g/mol
InChI Key: CZYVZCAYUGONRG-UHFFFAOYSA-K
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Description

Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate is a complex organic compound characterized by its unique structure, which includes multiple carboxylate groups and long hydrocarbon chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate typically involves multi-step organic reactions. One common method includes the esterification of dodecanoic acid derivatives with glycerol, followed by the introduction of carboxylate groups through controlled oxidation reactions. The reaction conditions often require the use of catalysts and specific temperature and pH controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carboxylate groups to alcohols or other derivatives.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylate or ketone groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate has several scientific research applications:

    Chemistry: Used as a surfactant or emulsifying agent in various chemical processes.

    Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.

    Medicine: Explored for drug delivery systems, leveraging its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, cosmetics, and other personal care products due to its surface-active properties.

Mechanism of Action

The mechanism of action of Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic structure allows it to integrate into cell membranes, potentially altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Trisodium dicarboxymethyl alaninate: Another trisodium salt with carboxylate groups, used as a chelating agent.

    Trisodium 3-[bis(carboxylatomethyl)amino]propanoate: A compound with similar functional groups, used in various industrial applications.

Uniqueness

Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate is unique due to its specific structure, which combines long hydrocarbon chains with multiple carboxylate groups. This structure imparts distinct amphiphilic properties, making it particularly useful in applications requiring surface activity and interaction with lipid membranes.

Properties

Molecular Formula

C39H65Na3O12

Molecular Weight

794.9 g/mol

IUPAC Name

trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate

InChI

InChI=1S/C39H68O12.3Na/c40-34(41)25-19-13-7-1-4-10-16-22-28-37(46)49-31-33(51-39(48)30-24-18-12-6-3-9-15-21-27-36(44)45)32-50-38(47)29-23-17-11-5-2-8-14-20-26-35(42)43;;;/h33H,1-32H2,(H,40,41)(H,42,43)(H,44,45);;;/q;3*+1/p-3

InChI Key

CZYVZCAYUGONRG-UHFFFAOYSA-K

Canonical SMILES

C(CCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(=O)[O-])OC(=O)CCCCCCCCCCC(=O)[O-])CCCCC(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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